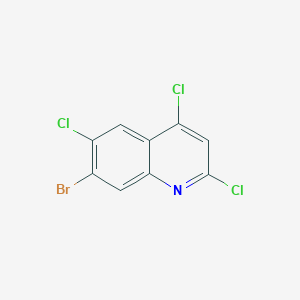

7-Bromo-2,4,6-trichloroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

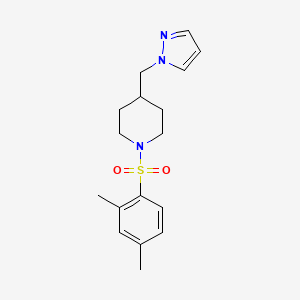

7-Bromo-2,4,6-trichloroquinoline, also known as BTQ, is a chemical compound that has been extensively studied for its various properties . It has a molecular formula of C9H3BrCl3N .

Molecular Structure Analysis

The molecular structure of this compound consists of 9 Carbon atoms, 3 Hydrogen atoms, 1 Nitrogen atom, 3 Chlorine atoms, and 1 Bromine atom . The exact mass is 308.851440 .Physical and Chemical Properties Analysis

This compound has a molecular weight of 311.38 . It has a density of 1.8±0.1 g/cm3 . The boiling point is 358.3±37.0 °C at 760 mmHg . The flash point is 170.5±26.5 °C .Scientific Research Applications

Synthesis of Quinoline Derivatives

7-Bromo-2,4,6-trichloroquinoline serves as an intermediate in the synthesis of various quinoline derivatives. For instance, Lei et al. (2015) optimized the synthesis of a quinoline compound, which is a key intermediate for PI3K/mTOR inhibitors, starting from 6-bromoquinolin-4-ol and involving steps like nitration, chlorination, alkylation, reduction, and substitution. This optimization opens avenues for synthesizing derivatives of NVP-BEZ235, a potent PI3K inhibitor Lei et al., 2015. Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient one-pot synthesis of tribromoquinoline and dibromo-tetrahydroquinoline, which are valuable for synthesizing novel trisubstituted quinoline derivatives Şahin et al., 2008.

Photolabile Protecting Group

The brominated hydroxyquinoline, related to this compound, is noted for its application as a photolabile protecting group. Fedoryak and Dore (2002) introduced 8-bromo-7-hydroxyquinoline (BHQ) as a new photolabile protecting group for carboxylic acids, demonstrating its superior efficiency and sensitivity to multiphoton-induced photolysis for in vivo applications, compared to other caging groups. This compound also exhibits increased solubility and minimal fluorescence, making it useful in biological contexts Fedoryak & Dore, 2002. Zhu et al. (2006) further validated the efficiency of 8-bromo-7-hydroxyquinoline, emphasizing its compatibility with two-photon excitation (2PE) techniques, which is crucial for studying cell physiology and the action of biological effectors in real-time Zhu et al., 2006.

Pharmaceutical Intermediates

The structure and properties of this compound make it a valuable intermediate in pharmaceutical synthesis. Malmgren et al. (2008) described the large-scale manufacturing process of thymitaq, an anticancer agent, starting from 6-bromo-5-methylanthranilic acid, highlighting the compound's role in the synthesis of pharmaceuticals Malmgren et al., 2008.

Safety and Hazards

The safety data sheet for 7-Bromo-2,4,6-trichloroquinoline indicates that it is classified as a warning under the GHS classification . It has hazard statements of H302-H315-H319-H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name |

7-bromo-2,4,6-trichloroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrCl3N/c10-5-2-8-4(1-7(5)12)6(11)3-9(13)14-8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPHHSFKEDTUQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Br)N=C(C=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrCl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Ethoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2598465.png)

![2-[Methyl(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]ethanol](/img/structure/B2598467.png)

![2-(5-bromofuran-2-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2598471.png)

![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-2-methylsulfanylpyridine-4-carboxamide](/img/structure/B2598477.png)

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)

![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)

![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)